molecular formula C₁₇H₂₂ClNO B1141961 Chlorhydrate de p-Méthyl Atomoxetine CAS No. 873310-31-7

Chlorhydrate de p-Méthyl Atomoxetine

Numéro de catalogue: B1141961
Numéro CAS: 873310-31-7
Poids moléculaire: 291.82
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

Applications De Recherche Scientifique

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .

Cellular Effects

The cellular effects of p-Methyl Atomoxetine Hydrochloride are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Methyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .

Metabolic Pathways

p-Methyl Atomoxetine Hydrochloride is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .

Subcellular Localization

Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of p-Methyl Atomoxetine Hydrochloride is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

Analyse Des Réactions Chimiques

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of p-Methyl Atomoxetine Hydrochloride .

Comparaison Avec Des Composés Similaires

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

Activité Biologique

p-Methyl Atomoxetine Hydrochloride is a derivative of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of p-Methyl Atomoxetine Hydrochloride, exploring its pharmacokinetics, mechanism of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

The pharmacokinetics of p-Methyl Atomoxetine Hydrochloride are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is crucial for the metabolism of atomoxetine, leading to significant variations in drug exposure among individuals.

Key Pharmacokinetic Parameters

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
AUC (mcg.h/ml)2.020.0
Cmax (ng/ml)3501750
Half-life (hours)21.645.0
Bioavailability (%)6394
  • Absorption : Following oral administration, p-Methyl Atomoxetine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours .
  • Metabolism : The primary metabolic pathway involves conversion to 4-hydroxyatomoxetine, which retains similar pharmacological activity but circulates at much lower concentrations .

p-Methyl Atomoxetine Hydrochloride functions primarily as a norepinephrine reuptake inhibitor. It enhances norepinephrine levels in the synaptic cleft by blocking its reabsorption into presynaptic neurons. This mechanism is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients .

Neurofunctional Evidence

Recent neuroimaging studies have shown that atomoxetine treatment leads to improved brain function in areas associated with attention and inhibitory control. For instance, increased fractional amplitude of low-frequency fluctuations (fALFF) has been correlated with symptom improvement in ADHD patients treated with atomoxetine .

Clinical Efficacy

Numerous clinical trials have established the efficacy of p-Methyl Atomoxetine Hydrochloride in managing ADHD symptoms across various populations.

Case Studies and Clinical Trials

  • Meta-analysis Findings : A comprehensive meta-analysis involving 3,928 pediatric patients indicated that atomoxetine significantly outperformed placebo in reducing core ADHD symptoms .
  • Comparative Efficacy Study : In a double-blind study comparing atomoxetine to osmotic-release methylphenidate, response rates were found to be superior for methylphenidate (56%) compared to atomoxetine (45%) after six weeks of treatment .

Safety Profile

The safety profile of p-Methyl Atomoxetine Hydrochloride has been generally favorable, although some adverse effects have been documented.

Common Adverse Effects

  • Gastrointestinal Issues : Nausea and vomiting are common.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been observed.
  • Psychiatric Effects : Some patients report mood swings or increased anxiety levels .

Propriétés

Numéro CAS

873310-31-7

Formule moléculaire

C₁₇H₂₂ClNO

Poids moléculaire

291.82

Synonymes

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.